3,4-Dichloro-5-(pentyloxy)pyridazine
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Overview
Description
3,4-Dichloro-5-(pentyloxy)pyridazine is an organic compound with the molecular formula C9H12Cl2N2O. It is a derivative of pyridazine, characterized by the presence of two chlorine atoms and a pentyloxy group attached to the pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-(pentyloxy)pyridazine typically involves the reaction of 3,4-dichloropyridazine with pentanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the pentyloxy group. Common bases used in this reaction include sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-(pentyloxy)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the chlorine atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyridazine derivatives.
Oxidation: Formation of pyridazine oxides.
Reduction: Formation of dechlorinated pyridazine derivatives.
Scientific Research Applications
3,4-Dichloro-5-(pentyloxy)pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cardiovascular and neurological disorders.
Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-(pentyloxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the pentyloxy group can influence its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloropyridazine: Lacks the pentyloxy group, making it less hydrophobic.
5-(Pentyloxy)pyridazine: Lacks the chlorine atoms, affecting its reactivity.
3,4-Dichloro-6-(pentyloxy)pyridazine: Similar structure but with different substitution pattern.
Uniqueness
3,4-Dichloro-5-(pentyloxy)pyridazine is unique due to the specific positioning of the chlorine atoms and the pentyloxy group, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1346698-04-1 |
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Molecular Formula |
C9H12Cl2N2O |
Molecular Weight |
235.11 g/mol |
IUPAC Name |
3,4-dichloro-5-pentoxypyridazine |
InChI |
InChI=1S/C9H12Cl2N2O/c1-2-3-4-5-14-7-6-12-13-9(11)8(7)10/h6H,2-5H2,1H3 |
InChI Key |
DWZBBDRLTPUVCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CN=NC(=C1Cl)Cl |
Origin of Product |
United States |
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